6-(iodomethyl)-1,3-oxazinan-2-one
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Overview
Description
6-(Iodomethyl)-1,3-oxazinan-2-one is a chemical compound that features an oxazinanone ring with an iodomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(iodomethyl)-1,3-oxazinan-2-one typically involves the formation of the oxazinanone ring followed by the introduction of the iodomethyl group. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazinanone ring. The iodomethyl group can then be introduced via halogenation reactions using reagents such as iodomethane under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Iodomethyl)-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid in vanadium pentoxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Various substituted oxazinanone derivatives.
Reduction: Alcohols.
Scientific Research Applications
6-(Iodomethyl)-1,3-oxazinan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(iodomethyl)-1,3-oxazinan-2-one involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the modification of biological molecules and the synthesis of new compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)-1,3-oxazinan-2-one
- 6-(Bromomethyl)-1,3-oxazinan-2-one
- 6-(Hydroxymethyl)-1,3-oxazinan-2-one
Uniqueness
6-(Iodomethyl)-1,3-oxazinan-2-one is unique due to the presence of the iodomethyl group, which is more reactive compared to its chloro and bromo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical applications .
Properties
CAS No. |
107175-78-0 |
---|---|
Molecular Formula |
C5H8INO2 |
Molecular Weight |
241 |
Purity |
95 |
Origin of Product |
United States |
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